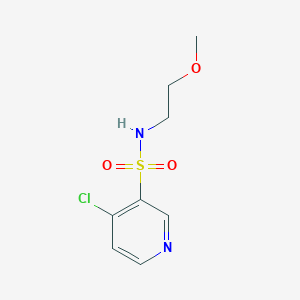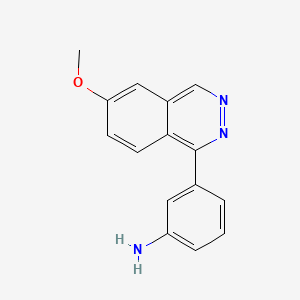![molecular formula C10H13N3S B12921425 [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile CAS No. 116196-67-9](/img/structure/B12921425.png)
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile is a heterocyclic compound that features a pyrazine ring substituted with ethyl groups at the 3 and 6 positions, and a thioacetonitrile group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile typically involves the reaction of 3,6-diethylpyrazine with a suitable thioacetonitrile precursor. One common method involves the nucleophilic substitution reaction where 3,6-diethylpyrazine is treated with a thioacetonitrile reagent under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
化学反応の分析
Types of Reactions
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioacetonitrile group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
3,6-Diethylpyrazine: Lacks the thioacetonitrile group, making it less reactive in certain chemical reactions.
2-(Methylthio)acetonitrile: Contains a methyl group instead of the pyrazine ring, resulting in different chemical and biological properties.
2-(Phenylthio)acetonitrile:
Uniqueness
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile is unique due to the combination of the pyrazine ring and the thioacetonitrile group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
116196-67-9 |
|---|---|
分子式 |
C10H13N3S |
分子量 |
207.30 g/mol |
IUPAC名 |
2-(3,6-diethylpyrazin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c1-3-8-7-12-9(4-2)10(13-8)14-6-5-11/h7H,3-4,6H2,1-2H3 |
InChIキー |
IFCWVQSJSFTGJD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C(=N1)SCC#N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)




![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)

